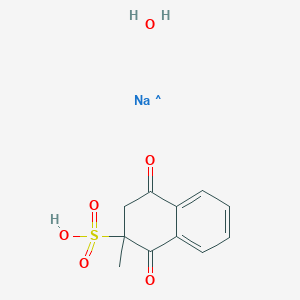
Cefsulodin monobactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefsulodin monobactam is a third-generation cephalosporin antibiotic that is particularly effective against Pseudomonas aeruginosa. It was discovered by Takeda Pharmaceutical Company in 1977 and is known for its use in selective media to isolate Yersinia microorganisms . This compound is a member of the beta-lactam antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefsulodin monobactam is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring, which is crucial for its antibacterial activity. The synthesis typically starts with the preparation of 7-aminocephalosporanic acid (7-ACA), which serves as the core structure. The process involves acylation, cyclization, and sulfonation reactions under controlled conditions to ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using specific strains of microorganisms that produce the precursor compounds. These precursors are then chemically modified through a series of synthetic steps to yield the final antibiotic. The production process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Cefsulodin monobactam undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing side chains, affecting the compound’s stability and activity.
Reduction: Reduction reactions can alter the functional groups attached to the beta-lactam ring, potentially impacting its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the beta-lactam ring .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics .
Scientific Research Applications
Cefsulodin monobactam has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the role of beta-lactamases in degrading antibiotics.
Medicine: this compound is used in clinical studies to evaluate its efficacy against various bacterial infections, particularly those caused by Pseudomonas aeruginosa.
Industry: It is employed in the development of selective media for isolating specific microorganisms, such as Yersinia, in water and food testing
Mechanism of Action
Cefsulodin monobactam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Ceftazidime: Another third-generation cephalosporin with a broad spectrum of activity against gram-negative bacteria.
Aztreonam: A monobactam antibiotic that is effective against aerobic gram-negative bacteria but lacks activity against gram-positive bacteria and anaerobes.
Imipenem: A carbapenem antibiotic with a broad spectrum of activity, including efficacy against many resistant bacterial strains
Uniqueness
Cefsulodin monobactam is unique in its high specificity for Pseudomonas aeruginosa and its use in selective media for isolating Yersinia microorganisms. Its stability against beta-lactamases and its targeted antibacterial activity make it a valuable tool in both clinical and research settings .
Properties
CAS No. |
86710-50-1 |
|---|---|
Molecular Formula |
C11H12N2O8S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3S)-2-oxo-3-[[(2R)-2-phenyl-2-sulfoacetyl]amino]azetidine-1-sulfonic acid |
InChI |
InChI=1S/C11H12N2O8S2/c14-10(12-8-6-13(11(8)15)23(19,20)21)9(22(16,17)18)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,14)(H,16,17,18)(H,19,20,21)/t8-,9+/m0/s1 |
InChI Key |
POSHFKDGEUNGMD-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)S(=O)(=O)O |
Canonical SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



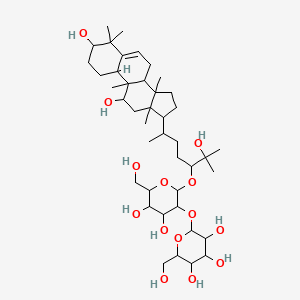
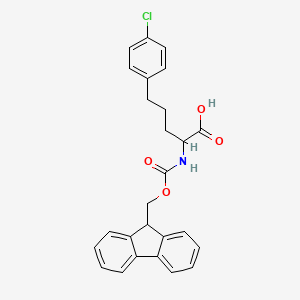
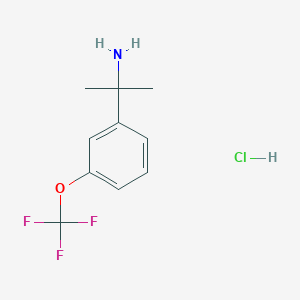
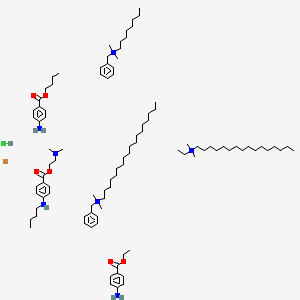
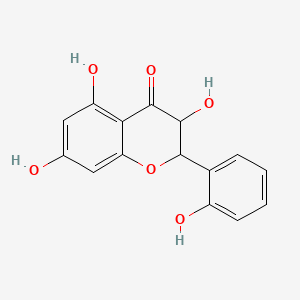
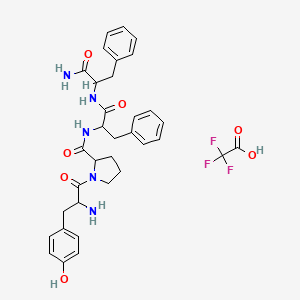
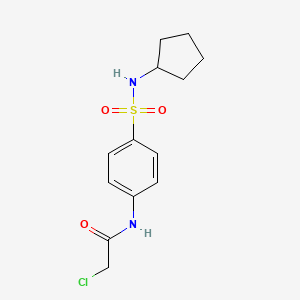
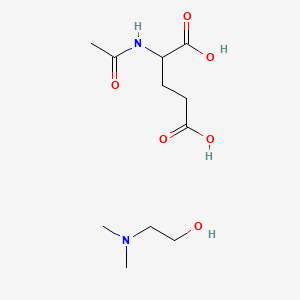
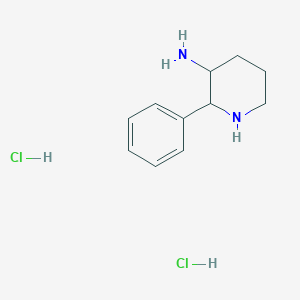
![16-Amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile](/img/structure/B12300679.png)
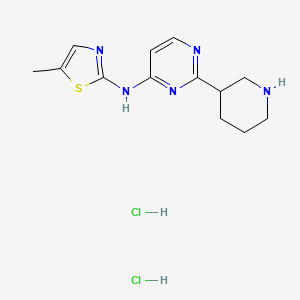
![2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12300695.png)
